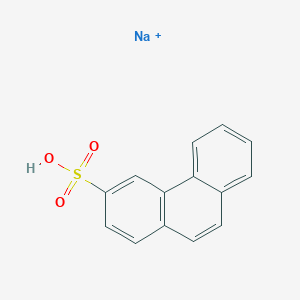

3-Phenanthrenesulfonic acid, sodium salt

Description

Contextual Significance of Sulfonated Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. epa.govtpsgc-pwgsc.gc.ca They are ubiquitous environmental contaminants, primarily formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood. epa.govtpsgc-pwgsc.gc.ca While the parent PAHs are characterized by their hydrophobicity and persistence in the environment, the introduction of a sulfonic acid (-SO₃H) group via sulfonation dramatically alters their physicochemical properties.

Sulfonation imparts a high degree of water solubility to the otherwise sparingly soluble PAH core. This enhanced solubility is crucial for a variety of scientific and industrial applications. In an environmental context, the sulfonation of PAHs can influence their transport, bioavailability, and degradation pathways. For instance, the presence of sulfonates can affect the fate of the parent PAH in ecosystems.

From a materials science and analytical chemistry perspective, the sulfonic acid group provides a handle for further functionalization and imparts useful properties. Sulfonated PAHs can act as building blocks for dyes, dispersants, and emulsifiers. Their inherent fluorescence, a characteristic of the PAH moiety, combined with their water solubility, makes them attractive candidates for use as fluorescent probes in aqueous systems.

Overview of Isomeric Phenanthrenesulfonic Acids and Their Salts

Phenanthrene (B1679779), a three-ring aromatic hydrocarbon, can be sulfonated to produce several isomeric monosulfonic acids. The position of the sulfonic acid group on the phenanthrene skeleton significantly influences the properties of the resulting compound. The primary products of the direct sulfonation of phenanthrene with sulfuric acid are the 2- and 3-phenanthrenesulfonic acids. orgsyn.org

The synthesis typically involves heating phenanthrene with concentrated sulfuric acid. The reaction yields a mixture of isomers, with the 3-isomer often being a major product alongside the 2-isomer. The separation of these isomers is a critical step and can be achieved through fractional crystallization of their salts. A common laboratory-scale procedure involves the initial precipitation of a mixture of the sodium salts, followed by conversion to other salts, such as barium or potassium salts, to exploit differences in their solubility for separation. orgsyn.org For example, one established method involves the precipitation of the less soluble barium 2-phenanthrenesulfonate, leaving the more soluble 3-isomer in the mother liquor, from which it can be subsequently isolated as its potassium salt. orgsyn.org

The different isomers and their salts exhibit distinct physical properties, such as melting points and solubilities, which are fundamental to their purification and potential applications.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Phenanthrenesulfonic acid | 2039-95-4 | C₁₄H₁₀O₃S | 258.29 |

| 2-Phenanthrenesulfonic acid | C₁₄H₁₀O₃S | 258.29 | |

| Phenanthrene | 85-01-8 | C₁₄H₁₀ | 178.23 |

Research Trajectory and Unexplored Areas for 3-Phenanthrenesulfonic Acid, Sodium Salt

While the synthesis and separation of phenanthrenesulfonic acid isomers have been established for some time, the specific research applications of this compound, are not extensively documented in readily available scientific literature. Much of the research focus has been on the parent compound, phenanthrene, due to its environmental significance, or on other sulfonated aromatic compounds like naphthalene (B1677914) sulfonates, which have found widespread industrial use as dispersants and plasticizers.

However, based on the known properties of 3-phenanthrenesulfonic acid and the applications of analogous compounds, several promising research avenues can be identified. The inherent fluorescence of the phenanthrene core, coupled with the water solubility conferred by the sodium sulfonate group, suggests its potential as a fluorescent probe. nih.gov Such probes are valuable tools for studying molecular interactions in biological and chemical systems, for example, in the characterization of micellar systems or protein binding.

Furthermore, the aromatic and ionic nature of this compound, could be exploited in materials science. For instance, it could be investigated as a dopant for conducting polymers, where the sulfonate group can act as a charge-balancing counter-ion and the aromatic moiety can interact with the polymer backbone. frontiersin.orgresearchgate.netmdpi.com There is also potential for its use as a building block in the synthesis of novel dyes or functional materials where specific isomeric properties are desired.

Unexplored areas of research for this compound, include:

Detailed Photophysical Studies: A thorough characterization of its fluorescence properties, including quantum yield, lifetime, and sensitivity to environmental polarity, would be crucial for its development as a fluorescent probe.

Surfactant Properties: Investigation into its ability to form micelles and its effectiveness as a surfactant or hydrotrope could open up applications in detergency and solubilization of hydrophobic compounds.

Coordination Chemistry: The sulfonate group can act as a ligand for metal ions, suggesting that 3-phenanthrenesulfonate could be used to synthesize novel metal complexes with interesting catalytic or photoluminescent properties.

Environmental Fate and Transport: While the environmental aspects of phenanthrene are well-studied, the behavior of its sulfonated derivatives is less understood. Research into the biodegradability and potential ecotoxicity of this compound, would be valuable.

Structure

3D Structure of Parent

Properties

CAS No. |

5345-99-3 |

|---|---|

Molecular Formula |

C14H10NaO3S+ |

Molecular Weight |

281.28 g/mol |

IUPAC Name |

sodium;phenanthrene-3-sulfonic acid |

InChI |

InChI=1S/C14H10O3S.Na/c15-18(16,17)12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12;/h1-9H,(H,15,16,17);/q;+1 |

InChI Key |

KCPGDEWIXXQYPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)S(=O)(=O)O.[Na+] |

Origin of Product |

United States |

Synthetic Pathways and Isolation Methodologies for 3 Phenanthrenesulfonic Acid, Sodium Salt

Strategies for the Separation and Purification of 2- and 3-Phenanthrenesulfonic Acid Isomers

Given the formation of an isomeric mixture during sulfonation, effective separation and purification techniques are paramount to isolating the desired 3-phenanthrenesulfonic acid. The classical and most effective method relies on the differential solubility of the various isomeric salts.

The cornerstone of separating 2- and 3-phenanthrenesulfonic acid isomers is the method of fractional crystallization, which exploits the differing solubilities of their corresponding salts. nih.gov This technique involves the conversion of the initial mixture of sulfonic acids into their sodium, potassium, or barium salts, each exhibiting unique solubility characteristics in aqueous solutions.

A typical separation scheme commences with the neutralization of the sulfonation reaction mixture with sodium hydroxide (B78521) to precipitate a mixture of sodium 2- and 3-phenanthrenesulfonates. nih.gov The sodium salt of the 2-isomer is generally less soluble than the 3-isomer, allowing for an initial enrichment of the 2-isomer through crystallization. nih.gov

Further separation is achieved by converting the sodium salts to other metal salts. For instance, the addition of barium chloride to a solution of the mixed sodium salts leads to the precipitation of the sparingly soluble barium 2-phenanthrenesulfonate, leaving the more soluble barium 3-phenanthrenesulfonate in the mother liquor. nih.gov

Subsequently, the mother liquor, now enriched in the 3-isomer, can be treated with potassium chloride to precipitate potassium 3-phenanthrenesulfonate, which can be further purified by recrystallization. nih.gov This multi-step process of converting the sulfonic acids into different salts and selectively crystallizing them is a labor-intensive but effective method for obtaining the pure isomers.

The following table summarizes the relative solubilities that are exploited in this separation technique:

| Salt Form | 2-Isomer Solubility | 3-Isomer Solubility |

| Sodium Salt | Less Soluble | More Soluble |

| Barium Salt | Sparingly Soluble | More Soluble |

| Potassium Salt | More Soluble | Less Soluble (than the 2-isomer) |

This table provides a qualitative comparison of the solubilities of the 2- and 3-phenanthrenesulfonate salts, which forms the basis for their separation by fractional crystallization.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Studies have indicated that conducting the sulfonation at a controlled temperature of 120-125°C for a specific duration, typically around three and a half hours, can provide a reasonable yield of the desired monosulfonic acids. nih.gov Deviations from these conditions can lead to increased formation of disulfonic acids or incomplete reaction. For example, shorter reaction times may result in a higher proportion of the 2-isomer, while longer reaction times can favor the formation of more thermodynamically stable products and also increase the extent of disulfonation.

The molar ratio of phenanthrene (B1679779) to sulfuric acid is another critical parameter. Using a slight excess of sulfuric acid ensures the complete conversion of phenanthrene. However, a large excess can promote the formation of disulfonic acids, reducing the yield of the desired monosulfonated product.

While optimization of these classical parameters can improve the outcome, achieving high selectivity for the 3-isomer remains a significant challenge due to the inherent reactivity of the phenanthrene molecule.

Emerging and Green Chemistry Approaches in Phenanthrenesulfonation

In recent years, there has been a growing interest in developing more environmentally friendly and efficient methods for chemical synthesis. While the classical sulfonation of phenanthrene relies on harsh conditions and generates significant waste, emerging and green chemistry approaches offer potential alternatives. Although research specifically focused on the green sulfonation of phenanthrene is limited, advancements in the sulfonation of other aromatic compounds provide a promising outlook.

Ionic Liquids: Ionic liquids (ILs) have emerged as green solvents and catalysts for a variety of organic reactions, including sulfonation. google.comgoogle.com Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to conventional volatile organic solvents. In the context of sulfonation, ILs can act as both the solvent and the catalyst, facilitating the reaction under milder conditions and potentially influencing the regioselectivity. google.comgoogle.com The use of ILs could also simplify product separation, as the ionic liquid phase can often be easily separated from the product and recycled.

Ultrasound-Assisted Sulfonation: Sonication has been shown to enhance the rate and selectivity of various chemical reactions, including the sulfonation of aromatic compounds. nih.govresearchgate.net The application of ultrasound can lead to a significant reduction in reaction times and may allow for the use of lower temperatures and less concentrated acids. researchgate.net This methodology has been reported to improve the regioselectivity in the sulfonation of other aromatic systems, suggesting its potential for enhancing the yield of 3-phenanthrenesulfonic acid. nih.govresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation is another green chemistry tool that can accelerate organic reactions, often leading to higher yields and shorter reaction times. ajgreenchem.com While specific studies on the microwave-assisted sulfonation of phenanthrene are not widely reported, this technique has been successfully applied to the sulfonation of other aromatic compounds. The rapid and uniform heating provided by microwaves could potentially offer better control over the reaction conditions and improve the selectivity of phenanthrene sulfonation.

Heterogeneous Catalysis: The use of solid acid catalysts, such as silica-supported acids, presents a greener alternative to homogeneous acid catalysts like sulfuric acid. ajgreenchem.com Heterogeneous catalysts can be easily separated from the reaction mixture by filtration, simplifying the work-up procedure and allowing for catalyst recycling. This approach minimizes waste generation and avoids the need for neutralization of a large amount of acid. Research into the application of such catalysts for the sulfonation of polycyclic aromatic hydrocarbons is an active area of investigation.

While the direct application of these green methodologies to the sulfonation of phenanthrene for the selective synthesis of the 3-isomer requires further investigation, they represent promising avenues for developing more sustainable and efficient synthetic routes in the future.

Advanced Spectroscopic Characterization of 3 Phenanthrenesulfonic Acid, Sodium Salt

Vibrational Spectroscopy Investigations for Structural Confirmation (e.g., Infrared, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in confirming the structural integrity of 3-phenanthrenesulfonic acid, sodium salt. These methods probe the vibrational modes of the molecule's constituent bonds, offering a unique fingerprint of its structure.

The sulfonic acid group (-SO₃H) and its corresponding sodium salt (-SO₃Na) exhibit characteristic vibrational modes that are readily identifiable in IR and Raman spectra. The sulfonation of aromatic compounds like phenanthrene (B1679779) introduces the -SO₃H group. wikipedia.orgwikipedia.org

Key vibrational modes for the sulfonate group include:

Asymmetric and Symmetric S=O Stretching: The S=O bonds in the sulfonate group give rise to strong absorption bands. The asymmetric stretching vibration (νₐₛ(SO₃)) typically appears at a higher frequency than the symmetric stretching vibration (νₛ(SO₃)). In related sulfonated compounds, these bands are clearly identifiable. researchgate.netresearchgate.net For instance, in sodium polystyrene sulfonate, characteristic bands for the sulfonation process appear at 1176 cm⁻¹, 1129 cm⁻¹, and 1035 cm⁻¹. researchgate.net

S-O Stretching: The single bond between sulfur and oxygen (S-O) also has a characteristic stretching frequency.

C-S Stretching: The bond connecting the sulfonic group to the phenanthrene ring (C-S) displays a stretching vibration, typically in the range of 760 ± 25 cm⁻¹. asianpubs.org

SO₂ Deformations: Bending or deformation modes of the SO₂ portion of the group, such as scissoring, wagging, and twisting, appear at lower frequencies. asianpubs.org

The presence and positions of these bands in the IR and Raman spectra provide definitive evidence for the presence of the sodium sulfonate group on the phenanthrene core. The spectra of sulfonic acid salts can sometimes resemble those of the corresponding acids due to hydration. rsc.org

Table 1: Typical Vibrational Frequencies for Sulfonate Groups

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Asymmetric SO₃ Stretch | ~1200 |

| Symmetric SO₃ Stretch | ~1050 |

| C-S Stretch | ~735 |

Note: The exact positions of these bands can vary depending on the molecular environment.

Electronic Absorption and Emission Spectroscopy Studies (e.g., UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy are powerful tools for investigating the electronic structure of this compound. These techniques provide insights into the electronic transitions and the extent of π-conjugation within the molecule.

The phenanthrene core of the molecule is a polycyclic aromatic hydrocarbon with an extended π-electron system. wikipedia.org This extensive conjugation is responsible for its characteristic absorption and emission of light in the UV and visible regions. The introduction of a sulfonate group can influence these electronic properties.

UV-Vis Absorption: Aromatic compounds like phenanthrene exhibit multiple absorption bands in the UV-Vis spectrum, corresponding to π → π* transitions. scholarsresearchlibrary.com The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents. The sulfonate group, being an electron-withdrawing group, can cause shifts in the absorption maxima (λₘₐₓ) compared to unsubstituted phenanthrene. Studies on similar aromatic sulfonates have shown that they possess excellent UV absorption properties. researchgate.net

Fluorescence Emission: Phenanthrene and its derivatives are known to be fluorescent. Upon excitation with UV light, they emit light at a longer wavelength. The fluorescence spectrum can provide information about the excited state of the molecule. The π-electron conjugation plays a crucial role in the emission properties. nih.gov Intermolecular interactions, such as π–π stacking, can also influence the luminescence, potentially leading to enhanced emission. nih.gov

The analysis of the UV-Vis and fluorescence spectra allows for the characterization of the electronic energy levels and the impact of the sulfonate group on the π-conjugated system of the phenanthrene moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules, including the identification of isomers and the assessment of sample purity. creative-biostructure.com For this compound, ¹H and ¹³C NMR are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. The aromatic protons on the phenanthrene ring will appear as a complex pattern of signals in the downfield region of the spectrum (typically δ 7-9 ppm). researchgate.net The specific chemical shifts and coupling patterns (splitting of signals) are highly sensitive to the position of the sulfonate group. By analyzing these patterns, it is possible to confirm that the sulfonation has occurred at the 3-position and to distinguish it from other possible isomers, such as the 2-phenanthrenesulfonic acid. orgsyn.org

Advanced NMR techniques, such as COSY and HSQC, can be employed to further confirm the assignments of proton and carbon signals and to establish the connectivity within the molecule. creative-biostructure.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Nucleus | Region | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic Protons | 7.0 - 9.5 |

| ¹³C | Aromatic Carbons | 120 - 150 |

| ¹³C | Carbon attached to -SO₃Na | >140 |

Note: These are general ranges and the exact chemical shifts will depend on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a molecule's elemental composition and for gaining insights into its structure through fragmentation analysis. nih.gov

For this compound (C₁₄H₉NaO₃S), HRMS provides a highly accurate measurement of its mass-to-charge ratio (m/z). This allows for the confident determination of its molecular formula, distinguishing it from other compounds with the same nominal mass. The exact mass of 3-phenanthrenesulfonic acid is 258.0351 g/mol . nih.gov

In addition to molecular formula confirmation, mass spectrometry can reveal the fragmentation pattern of the molecule under ionization. The way the molecule breaks apart can provide valuable structural information. For aromatic sulfonic acids, common fragmentation pathways may involve the loss of SO₂ or the entire sulfonate group. lookchem.com The analysis of these fragment ions helps to confirm the presence of the sulfonate group and its attachment to the phenanthrene core.

Electrochemical Properties and Redox Behavior

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) and chronoamperometry are powerful techniques to probe the electrochemical behavior of molecules. CV involves scanning the potential of an electrode and measuring the resulting current, providing insights into the oxidation and reduction potentials of an analyte. Chronoamperometry involves stepping the potential and monitoring the current as a function of time, which can be used to study the kinetics of electrochemical reactions.

The electrochemical activity of 3-Phenanthrenesulfonic acid, sodium salt is primarily centered on the π-electron system of the phenanthrene (B1679779) rings. Unsubstituted phenanthrene is known to undergo oxidation at relatively high positive potentials. Studies using cyclic voltammetry have shown that phenanthrene exhibits an oxidation feature above 4.0 V versus a Li/Li+ reference electrode nih.gov. The oxidation process typically involves the removal of an electron from the highest occupied molecular orbital (HOMO) to form a radical cation. However, for unsubstituted phenanthrene, this process is often electrochemically irreversible, indicating that the resulting radical cation is unstable and may undergo subsequent chemical reactions jst.go.jp.

The introduction of a sulfonate (-SO₃⁻) group at the 3-position of the phenanthrene core is expected to significantly influence its redox properties. The sulfonate group is strongly electron-withdrawing, which decreases the electron density of the aromatic system. This deactivation makes the molecule more difficult to oxidize. Consequently, the oxidation potential of this compound is anticipated to be shifted to more positive values compared to unsubstituted phenanthrene.

Conversely, the reduction process involves the addition of an electron to the lowest unoccupied molecular orbital (LUMO) to form a radical anion. While the oxidation of phenanthrene is well-documented, its reduction is less commonly the focus. The electron-withdrawing nature of the sulfonate group would theoretically make the molecule easier to reduce, shifting the reduction potential to less negative values. However, the stability of the resulting radical anion would also be a critical factor in the reversibility of this process. Studies on other phenanthrene derivatives have shown that the stability of the radical ions is greatly affected by the nature of the substituent groups acs.orgnih.gov.

Representative Data Table: Predicted Cyclic Voltammetry Data

Disclaimer: The following table presents hypothetical, representative data for this compound based on the electrochemical behavior of unsubstituted phenanthrene and the known electronic effects of sulfonate groups. This data is for illustrative purposes and does not represent actual experimental results.

| Process | Predicted Peak Potential (E_p vs. Ag/AgCl) | Characteristics |

| Oxidation | > +1.8 V | Irreversible; formation of an unstable radical cation. |

| Reduction | < -2.0 V | Likely quasi-reversible or irreversible; stability of the radical anion is a determining factor. |

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Dynamics

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to analyze the interfacial properties of electrochemical systems. By applying a small sinusoidal voltage perturbation and measuring the current response over a range of frequencies, EIS can provide detailed information about the kinetics of electron transfer and mass transport processes occurring at the electrode-electrolyte interface.

For this compound, an EIS study would typically yield a Nyquist plot, which represents the imaginary part of the impedance versus the real part. A characteristic Nyquist plot for such a system often consists of a semicircle at high frequencies and a straight line at low frequencies.

The Semicircle: The diameter of the semicircle corresponds to the charge transfer resistance (R_ct), which is inversely proportional to the rate of the electron transfer reaction at the electrode surface. A larger semicircle indicates slower kinetics.

The Straight Line: The linear portion, known as the Warburg impedance, is characteristic of diffusion-controlled processes, representing the diffusion of the electroactive species to and from the electrode surface.

The impedance data can be modeled using an equivalent electrical circuit, such as a Randles circuit, to quantify these properties. The key parameters obtained from fitting the EIS data include the solution resistance (R_s), the double-layer capacitance (C_dl), and the aforementioned charge transfer resistance (R_ct). These parameters provide a quantitative understanding of the dynamics of the redox processes of this compound at a given electrode material.

Representative Data Table: Hypothetical EIS Parameters

Disclaimer: This table contains hypothetical data to illustrate the type of information obtained from an EIS experiment on an aqueous solution of this compound. The values are not based on actual measurements.

| Parameter | Symbol | Representative Value | Description |

| Solution Resistance | R_s | 25 Ω | Resistance of the electrolyte solution between the working and reference electrodes. |

| Charge Transfer Resistance | R_ct | 500 Ω | Resistance to the flow of electrons across the electrode-electrolyte interface. |

| Double-Layer Capacitance | C_dl | 20 µF | Capacitance of the electrical double layer formed at the interface. |

Influence of Electrolyte Systems and pH on Electrochemical Responses

The electrochemical behavior of this compound is highly dependent on the experimental conditions, particularly the composition of the electrolyte and the pH of the solution.

The choice of the supporting electrolyte is crucial as the nature of the electrolyte's ions can affect the stability of the generated radical ions. For instance, studies on phenanthrene have shown that the reversibility of its oxidation can be influenced by the coordinating ability of the electrolyte's anion jst.go.jp. A weakly coordinating anion may lead to a more reversible electrochemical response by minimizing interactions with the phenanthrene radical cation. In contrast, a more coordinating anion could destabilize the radical cation, leading to irreversible behavior jst.go.jp. Therefore, the selection of the electrolyte, such as tetrabutylammonium hexafluorophosphate versus tetrabutylammonium trifluoromethanesulfonate, could alter the observed cyclic voltammogram.

Correlation between Molecular Structure and Electrochemical Potentials

The electrochemical potentials of phenanthrene derivatives are intrinsically linked to their molecular structure. The extended π-conjugated system of the phenanthrene core is the primary site of redox activity. The energy levels of the HOMO and LUMO of this system determine the oxidation and reduction potentials, respectively.

Substituents on the phenanthrene rings play a pivotal role in tuning these energy levels and, consequently, the electrochemical potentials. The sulfonate group (-SO₃⁻) in this compound acts as an electron-withdrawing group through inductive effects. This effect lowers the energy of the HOMO, making it more difficult to remove an electron. As a result, the oxidation potential is shifted to a more anodic (positive) value compared to the parent phenanthrene molecule.

Conversely, the electron-withdrawing nature of the sulfonate group also lowers the energy of the LUMO. A lower LUMO energy facilitates the acceptance of an electron, thus shifting the reduction potential to a more cathodic (less negative) value.

Research on other substituted phenanthrenes supports this structure-property relationship. It has been demonstrated that increasing the conjugation of substituent groups appended to the phenanthrene core enhances the stability of the resulting radical cations and makes the electrochemical processes more reversible acs.orgnih.gov. While the sulfonate group itself is not a conjugating group, its powerful electronic influence is a key determinant of the molecule's redox behavior. The position of the substituent also matters; the electronic effect of the sulfonate group at the 3-position directly impacts the electron density distribution across the entire aromatic system, thereby defining its unique electrochemical signature.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. researchgate.net It is frequently employed to determine the optimized molecular geometry and electronic properties of organic compounds. researchgate.net For 3-Phenanthrenesulfonic acid, sodium salt, DFT calculations, such as with the B3LYP method and a 6-311++G(d,p) basis set, can be used to calculate the most stable three-dimensional arrangement of atoms (the ground-state geometry). researchgate.netresearchgate.net

These calculations would model the phenanthrene (B1679779) core, the sulfonic acid group, and the ionic interaction with the sodium cation. The results would provide precise bond lengths, bond angles, and dihedral angles, defining the molecule's conformation. DFT studies on related molecules, such as phenanthrene derivatives and sodium salts of other organic acids, have successfully provided insights into their structural and electronic nature. researchgate.netresearchgate.net

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The spatial distribution of these orbitals is also significant; in phenanthrene-based structures, the HOMO is often distributed on the phenanthrene moiety, while the LUMO may be localized on other parts of the molecule depending on the substituents. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. researchgate.netrsc.org A small energy gap suggests high polarizability and chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations are a standard method for determining these energy values. researchgate.net

| Parameter | Symbol | Typical Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -5.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.0 to -1.0 |

| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.0 |

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties Simulation

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. researchgate.net This method is particularly valuable for simulating and interpreting electronic absorption spectra, such as UV-Visible spectra. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov For a molecule like this compound, TD-DFT could predict the π-π* transitions characteristic of the aromatic phenanthrene system and assess how the sulfonate group influences these optical properties.

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its behavior in a solvent, typically water. These simulations model the interactions between the solute and solvent molecules, revealing information about the solvation shell structure. arxiv.org

Specifically, MD can be used to study the hydration of the sodium (Na+) cation and the sulfonate (–SO3-) anion. researchgate.net Simulations can determine the number of water molecules in the first and second solvation shells and their orientation around the ionic groups. pku.edu.cn This is crucial for understanding the compound's solubility and how it interacts with its environment. Studies on similar systems, like aqueous sodium sulfate (B86663), have shown that the choice of force field, particularly the inclusion of polarizability, is critical for accurately modeling ion pairing and solvation. cas.cz

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Beyond optical spectra, computational methods can predict other spectroscopic parameters. DFT calculations can determine vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net This allows for the theoretical assignment of experimental spectral bands to specific molecular vibrations.

Furthermore, the HOMO and LUMO energies obtained from DFT are used to calculate various global reactivity descriptors that quantify the chemical reactivity of a molecule. researchgate.net These descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reactions.

Electronegativity (χ): The power of an atom to attract electrons (χ ≈ (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = χ² / 2η).

Table 2: Illustrative Quantum Chemical Reactivity Descriptors (Note: These values are representative examples derived from typical HOMO/LUMO energies for similar aromatic compounds and are for illustrative purposes only.)

| Descriptor | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| Ionization Potential | I | -EHOMO | 5.5 - 6.5 |

| Electron Affinity | A | -ELUMO | 1.0 - 2.0 |

| Electronegativity | χ | (I + A) / 2 | 3.25 - 4.25 |

| Chemical Hardness | η | (I - A) / 2 | 2.0 - 2.5 |

| Chemical Softness | S | 1 / η | 0.4 - 0.5 |

| Electrophilicity Index | ω | χ² / 2η | 2.1 - 3.6 |

Applications in Organic and Inorganic Synthesis

Role as a Precursor for Novel Phenanthrene (B1679779) Derivatives

The primary application of 3-phenanthrenesulfonic acid, sodium salt, in synthesis is its role as a starting material for a variety of phenanthrene derivatives. The sulfonate group can be chemically transformed into other functional groups, providing a gateway to new classes of compounds.

A significant synthetic pathway involves the conversion of sodium phenanthrenesulfonates into their corresponding sulfonyl chlorides. nih.govwikipedia.org The sulfonation of phenanthrene with sulfuric acid, followed by neutralization with sodium hydroxide (B78521), yields a mixture of isomeric sodium phenanthrenesulfonates, including the 3-substituted isomer. nih.govwikipedia.org This mixture, or the isolated sodium 3-phenanthrenesulfonate, can then be treated with reagents such as a phosphorus pentachloride-phosphorus oxychloride mixture (PCl₅-POCl₃) to afford phenanthrene-3-sulfonyl chloride in high yield. nih.govwikipedia.org

Table 1: Synthesis of Phenanthrene Sulfonyl Chlorides from Sodium Phenanthrenesulfonates

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| Sodium phenanthrene-3-sulfonate | PCl₅-POCl₃ | Phenanthrene-3-sulfonyl chloride | 87 |

| Sodium phenanthrene-3-sulfonate | SOCl₂-DMF | Phenanthrene-3-sulfonyl chloride | 70 |

Data sourced from studies on the optimization of phenanthrene-2- and -3-sulfonyl chloride synthesis. nih.govwikipedia.org

These sulfonyl chlorides are versatile intermediates. They can be used to introduce the phenanthrenesulfonyl group into other molecules or be converted into other derivatives. This pathway is crucial for developing novel phenanthrene-based compounds which are explored for various biological activities. mdpi.com For instance, the phenanthrene structure is a core component of numerous biologically active compounds, and synthetic routes starting from common intermediates like 3-phenanthrenesulfonic acid are essential for structure-activity relationship (SAR) studies. nih.gov

Utilization as a Catalyst or Co-catalyst in Organic Reactions

While sulfonic acids, in general, are known to act as Brønsted acid catalysts in various organic reactions, specific applications of this compound, as a catalyst or co-catalyst are not extensively documented in scientific literature. Conceptually, its acidic form could catalyze reactions such as esterification or hydrolysis. However, its utility might be limited by its moderate solubility in common organic solvents. There is no significant body of research highlighting its use in this capacity.

Application as a Ligand in Coordination Chemistry and Metal Complex Formation

The 3-phenanthrenesulfonate anion possesses two potential sites for coordination with metal ions: the polycyclic aromatic system and the sulfonate group. The phenanthrene portion could engage in π-stacking or other non-covalent interactions, a characteristic seen in related ligands like 1,10-phenanthroline (B135089) which forms stable complexes with numerous transition metals. wikipedia.orgresearchgate.net

The sulfonate group (–SO₃⁻) itself can act as a ligand, coordinating to metal centers through its oxygen atoms. This behavior has been observed in various sulfonate-containing ligands, which can form both molecular species and coordination polymers. rsc.org For example, the sulfonate groups in sulfobenzoic acids have been shown to act as hydrogen bond acceptors or to directly coordinate to metal ions like uranyl (UO₂²⁺). rsc.org

Despite these precedents, specific studies detailing the synthesis and characterization of metal complexes where 3-phenanthrenesulfonate acts as the primary ligand are not prominent in the available literature. The coordination chemistry of this particular molecule remains an area with potential for further exploration.

Development of Analytical Reagents and Chromogenic Indicators

The use of this compound, as an analytical reagent or chromogenic indicator is not well-established. Chromogenic reagents typically undergo a distinct color change upon reaction with a specific analyte. A well-known example involving a related structure is ferroin, a complex of iron(II) and 1,10-phenanthroline, which is used as a redox indicator due to its intense red color. wikipedia.org

While the phenanthrene moiety of 3-phenanthrenesulfonic acid is fluorescent, its specific application as a fluorescent probe or sensor for detecting particular ions or molecules has not been widely reported. The development of analytical reagents often requires high specificity and a significant, easily detectable response, and the suitability of this compound for such purposes has not been demonstrated in major studies. Analogous compounds, such as 1,2-naphthoquinone-4-sulphonic acid sodium salt, have been successfully employed as chromogenic reagents for the spectrophotometric determination of pharmaceutical amines, but similar applications for 3-phenanthrenesulfonate are not documented.

Materials Science and Engineering Applications

Incorporation into Polymeric Matrices and Composite Materials

The integration of functional molecules into polymer matrices is a common strategy to develop advanced composite materials with tailored properties. While direct studies on the incorporation of 3-phenanthrenesulfonic acid, sodium salt into polymers are not extensively documented, the principles can be understood by analogy with similar sulfonated aromatic compounds, such as sodium styrenesulfonate.

The sulfonic acid functional group is a key component for modifying polymer properties. Polymers containing sulfonic acid groups, such as Poly(styrenesulfonic acid) (PSSA), are known for their strong ionic conductivity and hydrophilicity. polysciences.com These properties are crucial for applications like proton exchange membranes in fuel cells. nih.gov Incorporating this compound into a polymer matrix could similarly be expected to enhance ionic conductivity due to the mobile sodium ions.

The phenanthrene (B1679779) core possesses unique optical properties, including fluorescence. Dispersing this molecule within a polymer matrix could create a composite material with luminescent characteristics. The polymer would serve as a solid-state scaffold, preventing the aggregation of the phenanthrene molecules which could otherwise quench fluorescence. Such composites could be useful in solid-state lighting or as sensor components.

| Property Modified | Underlying Mechanism | Potential Application |

|---|---|---|

| Ionic Conductivity | The presence of the -SO3-Na+ group introduces mobile ions into the polymer matrix. | Solid electrolytes, antistatic materials, proton exchange membranes. |

| Optical Properties (Fluorescence) | The phenanthrene moiety is a fluorophore; the polymer matrix provides a solid-state medium. | Luminescent composites, optical sensors, solid-state lighting components. |

| Hydrophilicity | The ionic sulfonate group increases the polymer's affinity for water. | Hydrogels, membranes for water purification, biocompatible materials. |

Application in Functional Coatings and Thin Films

Functional coatings and thin films are critical in a wide range of technologies, from electronics to protective layers. Sulfonated polymers like poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) are widely used to create conductive thin films. researchgate.net In these materials, the polystyrenesulfonate component acts as a dopant and a dispersant.

By analogy, this compound could be used as a molecular additive in creating functional films. Its amphiphilic nature, with a hydrophobic hydrocarbon core and a hydrophilic ionic group, could allow it to self-assemble at interfaces or within a film, influencing morphology and electronic properties. For instance, it could be used to modify the surface energy of a substrate or to act as a dopant in a conductive polymer layer, potentially enhancing charge transport.

Potential in Organic Electronic Devices (e.g., Organic Photovoltaics, TADF Emitters)

Phenanthrene and its derivatives are of significant interest for use in organic electronic devices due to their inherent semiconductor properties. google.com Research has explored phenanthrene-based organic dyes for organic photovoltaic (OPV) applications, using computational methods like machine learning to optimize their performance. rsc.org The rigid structure of phenanthrene is advantageous for creating stable and efficient charge-transporting materials.

In the field of Organic Light-Emitting Diodes (OLEDs), there is a continuous search for efficient and stable emitter materials. Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for harvesting both singlet and triplet excitons, potentially achieving 100% internal quantum efficiency. ossila.com TADF emitters are typically designed with electron-donating and electron-accepting parts that are spatially separated to ensure a small energy gap between the singlet and triplet excited states. nih.gov The phenanthrene core could be functionalized to act as part of the donor or acceptor unit in a TADF molecule. The sulfonic acid group could further be used to tune the material's energy levels and processability. While specific research on this compound as a TADF emitter is not prominent, the underlying phenanthrene structure is a valid candidate for molecular design in this area. rsc.orgnih.gov

| Device Type | Potential Role of Phenanthrene Moiety | Function of Sulfonic Acid Group |

|---|---|---|

| Organic Photovoltaics (OPV) | Component of donor or acceptor material for light absorption and charge generation. rsc.org | Modify energy levels, improve solubility for solution processing. |

| Organic Light-Emitting Diodes (OLED) | Core of a TADF emitter or host material. google.comnih.gov | Tune emission color, enhance charge injection/transport. |

| Organic Field-Effect Transistors (OFET) | Active semiconductor layer for charge transport. | Control film morphology and interaction with the gate dielectric. |

Development of Fluorescent Materials and Optical Probes

Polycyclic aromatic hydrocarbons are well-known for their fluorescent properties. A close structural analog, pyrene (B120774), and its sulfonated derivatives like 1,3,6,8-pyrenesulfonic acid sodium salt, exhibit strong, environment-sensitive fluorescence. nih.gov This property has led to their use in applications such as fluorescent inks for anti-counterfeiting. nih.govrsc.org

Similarly, the phenanthrene core of 3-phenanthrenesulfonic acid is fluorescent. The sulfonic acid group renders the molecule water-soluble, which is a significant advantage for applications in biological or aqueous environments. This makes it a promising candidate for development as an optical probe. The fluorescence of the phenanthrene unit could be sensitive to the local microenvironment (e.g., polarity, pH, presence of metal ions), allowing it to report on these conditions. Its utility as a building block for larger, more complex fluorescent sensors is also a possibility.

| Compound | Aromatic Core | Key Property | Reported Application |

|---|---|---|---|

| 1,3,6,8-Pyrenesulfonic acid sodium salt | Pyrene | Strong blue fluorescence in solution. rsc.org | Hydrosoluble fluorescent ink. nih.gov |

| This compound | Phenanthrene | Expected fluorescence based on phenanthrene core. | Potential for optical probes and fluorescent materials. |

Photochemical Transformations and Photophysical Behavior

Investigation of Photoreactivity and Photodegradation Pathways

The photoreactivity of phenanthrene (B1679779) and its derivatives is of significant environmental and chemical interest. While specific studies on the photodegradation pathways of 3-phenanthrenesulfonic acid, sodium salt are not extensively detailed, the general behavior of phenanthrene provides a foundational understanding. The degradation of phenanthrene is known to be initiated by dioxygenation at the 1,2- and 3,4- positions of the carbon skeleton. nih.gov This initial step is often followed by either extradiol or intradiol cleavage of the resulting diols. nih.gov

For phenanthrene itself, microbial degradation pathways have been shown to produce metabolites such as 1-hydroxy-2-naphthoic acid, 2-hydroxy-1-naphthoic acid, and ultimately naphthalene-1,2-diol. nih.gov It is plausible that photochemical degradation in the presence of reactive oxygen species would follow similar initial steps of oxidation on the phenanthrene core. The presence of the sulfonate group at the 3-position may influence the preferred sites of initial photo-oxidation due to its electron-withdrawing nature and steric bulk, potentially altering the distribution of degradation byproducts compared to unsubstituted phenanthrene.

Further research is required to elucidate the specific photodegradation products and reaction kinetics for this compound under various environmental conditions, such as different pH levels and the presence of photosensitizers.

Quantum Yields of Fluorescence and Phosphorescence

The measurement of absolute fluorescence and phosphorescence quantum yields is a complex process that often involves the use of an integrating sphere to capture all emitted light. bjraylight.com Standard reference compounds with well-characterized quantum yields, such as quinine (B1679958) sulfate (B86663) and 9,10-diphenylanthracene, are often used for relative measurements. bjraylight.com

The fluorescence quantum yield is influenced by various factors, including the molecular structure, solvent, temperature, and the presence of quenching agents. The sulfonate group, being an auxochrome, can modulate the photophysical properties of the phenanthrene chromophore. It is anticipated that this compound would exhibit fluorescence in the UV-visible region, characteristic of the phenanthrene moiety.

Table 1: Illustrative Luminescence Quantum Yields of Reference Compounds

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Phosphorescence Quantum Yield (Φp) |

|---|---|---|---|

| Quinine bisulfate (1.0 x 10⁻⁵ M) | 1 N H₂SO₄ | 0.60 bjraylight.com | - |

| 9,10-Diphenylanthracene | Cyclohexane | 0.97 bjraylight.com | - |

Note: This table provides context on quantum yield values for common standards and is not representative of this compound.

Singlet and Triplet State Characterization and Energy Transfer Processes

Upon absorption of a photon, a molecule is promoted from its ground electronic state (a singlet state, S₀) to an excited singlet state (S₁, S₂, etc.). From the excited singlet state, the molecule can relax back to the ground state via fluorescence or undergo intersystem crossing to a lower-energy triplet state (T₁). The energy difference between the singlet and triplet states is a key factor in the photophysical behavior of a molecule.

The characterization of singlet and triplet states involves determining their energy levels, lifetimes, and the efficiency of transitions between them. Time-dependent density functional theory (TDDFT) is a computational method often used to model the energy levels of singlet and triplet states. researchgate.netresearchgate.net

Energy transfer processes can occur from the excited states of this compound to other molecules in its vicinity. This can happen through Förster resonance energy transfer (FRET) from the singlet state or Dexter energy transfer from the triplet state. In systems containing multiple chromophores, such as a ruthenium(II) diimine complex linked to pyrene (B120774) units, efficient singlet-singlet and reversible triplet-triplet energy transfer processes have been observed. instras.com These processes are crucial in the development of light-harvesting systems and photosensitizers.

The triplet state of phenanthrene derivatives is of particular interest due to its longer lifetime compared to the singlet state, which allows for a higher probability of participating in chemical reactions or energy transfer processes. The characterization of the triplet state can be achieved through techniques such as transient absorption spectroscopy. nih.gov

Luminescence Sensing Applications and Quenching Mechanisms

The luminescence of aromatic compounds like this compound can be sensitive to the presence of other chemical species, making them potential candidates for luminescence-based sensors. The interaction with an analyte can lead to a change in the luminescence intensity (quenching or enhancement) or a shift in the emission wavelength.

Luminescence quenching can occur through various mechanisms, including collisional quenching, static quenching (formation of a non-luminescent complex), and energy transfer. The development of luminescent sensors has been applied to a wide range of analytes, including metal ions and organic molecules. mdpi.com For instance, metal-organic frameworks incorporating luminescent ligands have been developed for the sensitive detection of toxic compounds like gossypol. mdpi.com

The quenching of the luminescence of this compound could potentially be utilized for the detection of various analytes. The efficiency of quenching would depend on the nature of the quencher and the mechanism of interaction. Understanding these quenching mechanisms is essential for the rational design of luminescent sensors. For example, photoinduced electron transfer is a common quenching mechanism where the excited fluorophore either donates or accepts an electron from the quencher.

Further investigation into the interactions of this compound with different analytes would be necessary to explore its potential in luminescence sensing applications.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-hydroxy-2-naphthoic acid |

| 2-hydroxy-1-naphthoic acid |

| 9,10-diphenylanthracene |

| Naphthalene-1,2-diol |

| Phenanthrene |

| Quinine bisulfate |

| [Ru(bpy)₃]²⁺ (Tris(bipyridine)ruthenium(II)) |

Environmental Fate and Advanced Analytical Detection

Biodegradation Pathways and Persistence in Environmental Systems

Direct studies on the biodegradation of 3-phenanthrenesulfonic acid, sodium salt are not extensively documented in publicly available literature. However, insights into its likely environmental persistence and potential degradation pathways can be inferred from research on related compounds, namely phenanthrene (B1679779) and other sulfonated aromatic hydrocarbons.

The parent compound, phenanthrene, is a polycyclic aromatic hydrocarbon (PAH) that is known to be biodegradable by a variety of microorganisms. Bacteria and fungi can break down phenanthrene through several metabolic pathways. Typically, the process is initiated by dioxygenase enzymes that hydroxylate the aromatic ring, forming dihydrodiols. These intermediates are then subject to ring cleavage, either through ortho- or meta-cleavage pathways, leading to the formation of simpler organic acids that can be funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle.

However, the presence of a sulfonate (-SO₃H) group on the aromatic ring, as in 3-phenanthrenesulfonic acid, generally increases the resistance of the compound to microbial degradation. The high polarity and water solubility conferred by the sulfonate group can hinder the transport of the molecule across bacterial cell membranes. Furthermore, the carbon-sulfur bond is highly stable and requires specific enzymatic machinery, known as desulfonating enzymes, for its cleavage.

Microbial degradation of sulfonated aromatic compounds has been observed, but it is often a slower process and may require specialized microbial consortia. The initial step in the biodegradation of some sulfonated aromatics involves the enzymatic removal of the sulfonate group, a process called desulfonation. Once the sulfonate group is cleaved, the resulting desulfonated aromatic compound (in this case, phenanthrene or a hydroxylated derivative) can then be degraded through the established pathways for that compound.

Given these considerations, this compound is expected to be more persistent in the environment than phenanthrene. Its biodegradation is likely to be a limiting factor in its natural attenuation, and it may accumulate in water bodies due to its high solubility. The persistence of a related compound, naphthalenesulfonic acid, sodium salt, has been classified as having a low potential for ecological harm in a Canadian government assessment, suggesting that while it may persist, it may not pose a significant long-term risk at typical environmental concentrations. researchgate.net However, the specific persistence of 3-phenanthrenesulfonic acid would depend on the presence of suitably adapted microbial communities in the receiving environment.

Adsorption and Mobility in Soil and Aquatic Environments

The adsorption and mobility of an organic compound in soil and aquatic environments are largely governed by its polarity and water solubility. The introduction of a sulfonate group to the hydrophobic phenanthrene structure dramatically alters these properties and, consequently, its environmental distribution.

Phenanthrene, as a nonpolar PAH, has low water solubility and a high affinity for organic matter. Therefore, in soil and aquatic systems, it strongly adsorbs to soil organic carbon and sediment, leading to low mobility. This sequestration in soil and sediment can contribute to its long-term persistence.

In contrast, this compound is a highly water-soluble and polar molecule. This high water solubility significantly reduces its tendency to adsorb to soil and sediment particles. The negatively charged sulfonate group at typical environmental pH values further contributes to its mobility, as it will be repelled by the negatively charged surfaces of clay minerals and natural organic matter.

Consequently, this compound is expected to be highly mobile in both soil and aquatic environments. In the event of a release, it is likely to remain in the aqueous phase and be transported with the flow of groundwater or surface water. This high mobility increases the potential for widespread distribution in the environment and potential contamination of water resources. The reduced adsorption to soil and sediment also means that it is more bioavailable to aquatic organisms, although its polarity may limit its bioaccumulation potential compared to its lipophilic parent compound.

The table below summarizes the expected differences in the environmental behavior of phenanthrene and its sulfonated derivative.

| Property | Phenanthrene | This compound |

| Water Solubility | Low | High |

| Adsorption to Soil/Sediment | High | Low |

| Mobility in Soil/Water | Low | High |

| Bioavailability in Aqueous Phase | Low | High |

Advanced Chromatographic Techniques for Trace Analysis (e.g., UHPLC-HRMS for sulfonated PAHs)

The detection and quantification of this compound, and other sulfonated PAHs in environmental samples at trace levels require highly sensitive and selective analytical methods. Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) has emerged as a powerful technique for this purpose.

UHPLC provides rapid and efficient separation of complex mixtures, which is essential for distinguishing between different isomers of sulfonated PAHs and separating them from other matrix components. The use of smaller particle size columns in UHPLC allows for higher resolution and sensitivity compared to traditional HPLC.

HRMS, such as Orbitrap or time-of-flight (TOF) mass analyzers, offers highly accurate mass measurements, enabling the confident identification of target compounds based on their elemental composition. This is particularly valuable for the analysis of environmental samples where a multitude of compounds may be present. The high resolution of these instruments allows for the separation of ions with very similar mass-to-charge ratios, reducing the potential for interferences.

For the analysis of sulfonated PAHs like 3-phenanthrenesulfonic acid, electrospray ionization (ESI) is typically used in negative ion mode, as the sulfonate group is readily deprotonated to form a negatively charged ion. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation and to enhance selectivity by monitoring specific fragmentation patterns of the parent ion.

The general workflow for the analysis of 3-phenanthrenesulfonic acid in an environmental water sample using UHPLC-HRMS would involve:

Sample Preparation: Filtration of the water sample to remove particulate matter. Solid-phase extraction (SPE) may be used to pre-concentrate the analyte and remove interfering substances.

UHPLC Separation: Injection of the extracted sample onto a suitable reversed-phase UHPLC column for separation.

HRMS Detection: Ionization of the separated compounds using ESI in negative mode and detection using a high-resolution mass spectrometer.

Data Analysis: Identification of 3-phenanthrenesulfonic acid based on its accurate mass and retention time. Quantification is typically performed using an internal standard.

The combination of UHPLC and HRMS provides the necessary sensitivity and selectivity for the reliable detection and quantification of this compound at the low concentrations typically found in the environment.

Spectrophotometric and Electrochemical Methods for Environmental Monitoring

While chromatographic methods coupled with mass spectrometry are the gold standard for the analysis of organic micropollutants, spectrophotometric and electrochemical methods can offer alternative or complementary approaches for environmental monitoring, particularly for screening purposes or in resource-limited settings.

Spectrophotometric Methods:

Aromatic compounds, including phenanthrene and its derivatives, exhibit characteristic absorbance in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum due to π-π* electronic transitions. youtube.comup.ac.za The sulfonation of an aromatic ring can cause shifts in the absorption maxima and changes in the molar absorptivity.

Direct UV-Vis spectrophotometry could potentially be used for the determination of 3-phenanthrenesulfonic acid in relatively clean water samples. However, this method is generally not selective, as many other organic compounds present in environmental samples also absorb in the UV region, leading to significant interference.

To improve selectivity, spectrophotometric methods can be coupled with derivatization reactions that produce a colored product with a unique absorption maximum in the visible region. For instance, some sulfonated aromatic amines can be determined spectrophotometrically after diazotization and coupling reactions. researchgate.net The applicability of such a derivatization approach for 3-phenanthrenesulfonic acid would require the development of a specific chromogenic reaction.

Electrochemical Methods:

Electrochemical methods, such as voltammetry, offer another avenue for the detection of electroactive compounds. PAHs can be electrochemically oxidized, and this property can be exploited for their analytical determination. researchgate.net The presence of a sulfonate group would influence the oxidation potential of the phenanthrene ring system.

Electrochemical sensors, based on modified electrodes, can be designed to enhance the sensitivity and selectivity of the determination. For example, electrodes can be modified with nanomaterials or specific recognition elements to facilitate the electrochemical reaction of the target analyte. While there is extensive research on electrochemical sensors for a wide range of organic pollutants, specific methods for the direct electrochemical detection of 3-phenanthrenesulfonic acid in environmental samples are not well-documented. The development of such a sensor would require careful optimization of the electrode material and experimental conditions to achieve the desired performance in complex environmental matrices.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies for Isomeric Control

The traditional synthesis of phenanthrenesulfonic acids through the sulfonation of phenanthrene (B1679779) with sulfuric acid typically yields a mixture of isomers, primarily the 2- and 3-substituted products. mdpi.comrsc.org The separation of these isomers can be a complex and yield-reducing process. mdpi.com Future research should focus on developing novel synthetic methodologies that offer greater control over the isomeric product distribution, with a particular emphasis on selectively obtaining the 3-isomer.

Key areas for exploration include:

Catalyst Development: Investigating the use of shape-selective catalysts, such as zeolites or other microporous materials, could direct the sulfonation to the sterically less hindered positions of the phenanthrene nucleus.

Alternative Sulfonating Agents: Exploring milder and more selective sulfonating agents beyond concentrated sulfuric acid could lead to improved isomeric ratios. Reagents such as sulfamic acid or sulfur trioxide complexes may offer different selectivity profiles.

Flow Chemistry: The use of microreactor technology could enable precise control over reaction parameters such as temperature, pressure, and reaction time, potentially influencing the kinetic versus thermodynamic product distribution and favoring the formation of a single isomer.

Directed Ortho Metalation: While more complex, directed metalation strategies, followed by quenching with a sulfur-based electrophile, could provide a highly selective route to specific isomers, albeit likely at a higher synthetic cost.

The development of methodologies that favor the formation of the 3-isomer would significantly enhance the efficiency of its production and facilitate its broader application.

Development of Advanced Functional Materials Based on 3-Phenanthrenesulfonic Acid, Sodium Salt

The unique photophysical properties of the phenanthrene core suggest that this compound, could serve as a valuable building block for advanced functional materials. Future research in this area could focus on its incorporation into various material architectures.

Table 1: Potential Applications in Advanced Functional Materials

| Material Type | Potential Role of this compound |

| Conductive Polymers | As a dopant to enhance electrical conductivity and thermal stability in polymers like polyaniline or polypyrrole. nbinno.com |

| Hydrogels | As a cross-linking agent or a functional component in supramolecular hydrogels for applications in drug delivery or tissue engineering. nbinno.com |

| Organic Light-Emitting Diodes (OLEDs) | As a precursor for the synthesis of emitter or host materials, leveraging the inherent fluorescence of the phenanthrene moiety. academie-sciences.fracademie-sciences.fr |

| Membranes | Incorporation into polymer membranes to modify properties such as ion transport, hydrophilicity, and thermal stability. |

Further investigation into the polymerization of functionalized 3-phenanthrenesulfonic acid derivatives could lead to novel materials with tailored electronic and optical properties.

Deeper Understanding of Structure-Property Relationships through Integrated Computational and Experimental Approaches

A fundamental understanding of the relationship between the molecular structure of this compound, and its macroscopic properties is crucial for its rational design into new applications. An integrated approach combining computational modeling and experimental characterization is a powerful strategy to achieve this.

Future research should involve:

Computational Modeling: Employing density functional theory (DFT) and other computational methods to predict and understand the electronic structure, molecular orbitals, and spectroscopic properties of the molecule. researchgate.netnih.gov Such studies can provide insights into its reactivity, stability, and potential for intramolecular charge transfer.

Spectroscopic Analysis: Detailed experimental characterization using advanced spectroscopic techniques, such as steady-state and time-resolved fluorescence spectroscopy, to probe its photophysical properties in different environments.

Structure-Activity Relationship Studies: Systematically modifying the structure of 3-phenanthrenesulfonic acid and evaluating the impact on its properties. This could involve introducing additional functional groups to the phenanthrene ring to tune its electronic and steric characteristics.

By correlating theoretical predictions with experimental data, a comprehensive model of the structure-property relationships for this compound and its derivatives can be developed, guiding the design of new materials with desired functionalities.

Expansion into Interdisciplinary Research Areas (e.g., Chemo-sensing, Bioimaging)

The inherent fluorescence of the phenanthrene core makes this compound, an attractive candidate for development into fluorescent probes for chemo-sensing and bioimaging applications. mdpi.comresearchgate.net While the parent compound may have limited utility in this regard, its chemical scaffold provides a platform for the synthesis of more sophisticated molecular sensors.

Future research could explore:

Chemosensors: The design and synthesis of derivatives that incorporate specific recognition moieties for the detection of environmentally or biologically important analytes, such as metal ions or small molecules. researchgate.netrsc.org The binding of the target analyte would induce a change in the fluorescence properties of the phenanthrene core, enabling detection.

Bioimaging Probes: The development of biocompatible derivatives for cellular imaging. mdpi.com This would involve strategies to enhance cell permeability and target specific organelles or biomolecules. The aggregation-induced emission (AIE) properties of some phenanthrene derivatives could be exploited to develop "turn-on" fluorescent probes for biological applications. mdpi.comnih.gov

DNA Intercalators: The planar aromatic structure of phenanthrene suggests potential for intercalation into DNA, which could be explored for applications in biophysical studies and as a basis for therapeutic agents. nih.gov

The water solubility of the sodium salt is an advantageous starting point for developing probes for use in aqueous and biological systems.

Sustainable Synthesis and Application Development in Green Chemistry Principles

The principles of green chemistry should be a guiding framework for future research on this compound, from its synthesis to its final application. rsc.org The current synthetic methods often rely on harsh reagents and generate significant waste.

Future research should focus on:

Greener Synthetic Routes: Developing synthetic protocols that utilize less hazardous reagents and solvents. orientjchem.org This could include the use of solid acid catalysts to replace sulfuric acid, which would simplify catalyst recovery and reduce waste. researchgate.net The exploration of ultrasonically assisted synthesis could also lead to more efficient and environmentally friendly processes. scirp.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Renewable Feedstocks: While phenanthrene is typically derived from coal tar, future research could explore its synthesis from renewable sources as a long-term sustainability goal.

Biodegradability: Investigating the environmental fate and biodegradability of this compound, and its derivatives to ensure that their application does not lead to persistent environmental pollution.

By integrating green chemistry principles, the lifecycle of this compound, can be made more environmentally sustainable.

Q & A

Q. What analytical methods are recommended for determining the purity and isomer composition of 3-phenanthrenesulfonic acid sodium salt?

- Methodology : Utilize crystallization with p-toluidine salts to isolate isomers, followed by melting point analysis. For example, the sodium salt of the 3-isomer forms fine needles upon crystallization, while the 1-isomer crystallizes as large plates. Melting points of these derivatives are distinct and well-separated (e.g., 3-acid: ~220–230°C; 1-acid: ~190–200°C) .

- Supporting Data : FT-IR, Raman, and NMR spectroscopy (e.g., ¹H and ¹³C chemical shifts) can resolve structural differences between isomers. Refer to protocols for phenoxyacetic acid sodium salts as a model .

Q. What synthetic routes are effective for preparing 3-phenanthrenesulfonic acid sodium salt with minimal contamination from other isomers?

- Methodology : Sulfonate phenanthrene under controlled conditions (e.g., sulfuric acid at 80–100°C), followed by fractional crystallization of potassium or barium salts. The 3-isomer is less soluble than the 2- or 9-isomers in aqueous ethanol, enabling partial purification .

- Key Challenge : Residual 1-isomer and 9-isomer contamination requires iterative recrystallization or ion-exchange chromatography.

Advanced Research Questions

Q. How can researchers resolve contradictions in historical data regarding isomer distribution during phenanthrene sulfonation?

- Analysis : Earlier studies underestimated the complexity of sulfonation products, missing trace 2-acid and 1-acid isomers. Modern HPLC or UPLC with UV detection (λ = 254 nm) can quantify isomer ratios. Cross-validate results using p-toluidine salt derivatives and X-ray crystallography .

- Case Study : Schmidt and Heinle (1911) reported only 3- and 9-isomers, but subsequent work identified 1-isomer via advanced chromatographic separation .

Q. What strategies optimize the separation of 3-phenanthrenesulfonic acid sodium salt from co-crystallizing isomers in mixed sulfonation products?

- Methodology :

Step 1 : Precipitate barium salts from the crude mixture; the 2-acid barium salt is highly insoluble and removed first.

Step 2 : Fractionally crystallize the remaining potassium salts in ethanol-water (3:1 v/v). The 3-isomer crystallizes preferentially, but repeated cycles are needed to exclude 1- and 9-isomers.

Step 3 : Confirm purity via differential scanning calorimetry (DSC) to detect eutectic mixtures .

Q. How does the stability of 3-phenanthrenesulfonic acid sodium salt vary under acidic, basic, or oxidative conditions?

- Experimental Design :

- Acidic Conditions : Reflux in 1M HCl at 80°C for 24 hours. Monitor sulfonic acid group integrity via FT-IR (S=O stretching at 1180 cm⁻¹).

- Oxidative Conditions : Treat with 5% H₂O₂ at 25°C. Analyze degradation products using LC-MS (negative ion mode).

- Findings : The sodium salt is stable in neutral/basic buffers (pH 7–12) but hydrolyzes in strong acids to regenerate phenanthrene .

Q. What role does 3-phenanthrenesulfonic acid sodium salt play in radical trapping or electron paramagnetic resonance (EPR) studies?

- Methodology : While not directly a spin trap, sulfonate derivatives (e.g., nitrosobenzenesulfonates) are used to stabilize C-centered radicals. Adapt protocols for phenanthrene sulfonates by introducing nitroso groups at the 4-position for EPR-compatible applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.